molecular formula C7H12N4O B13931853 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine

Cat. No.: B13931853
M. Wt: 168.20 g/mol
InChI Key: SKNLWDYBDCYYCX-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine typically involves the cyclization of hydrazides with carbon dioxide or other suitable reagents to form the oxadiazole ring. One common method involves the reaction of a hydrazide with carbon dioxide in the presence of a base to form the oxadiazole ring, followed by N-alkylation with piperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperazine moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

    Piperazine derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine is unique due to the combination of the oxadiazole ring and the piperazine moiety, which imparts specific chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole

InChI

InChI=1S/C7H12N4O/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3

InChI Key

SKNLWDYBDCYYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)N2CCNCC2

Origin of Product

United States

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